molecular formula C12H14N2O B13873501 7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one

7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one

Cat. No.: B13873501
M. Wt: 202.25 g/mol
InChI Key: AQZVADXGNIAZGH-UHFFFAOYSA-N
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Description

7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one: is an organic compound belonging to the naphthyridine family This compound is characterized by a naphthyridine core with a 2-methylpropyl substituent at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-chloronicotinic acid and 2-methylpropylamine.

    Cyclization: The key step involves the cyclization of the intermediate to form the naphthyridine core. This can be achieved using a variety of cyclization agents and conditions.

    Substitution: The final step involves the introduction of the 2-methylpropyl group at the 7th position. This can be done using alkylation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can yield dihydronaphthyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthyridine N-oxides.

    Reduction: Dihydronaphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Scientific Research Applications

7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA gyrase, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: The parent compound without the 2-methylpropyl substituent.

    2-Methyl-1,8-naphthyridine: A similar compound with a methyl group at the 2nd position.

    7-Ethyl-1,8-naphthyridin-2-one: A compound with an ethyl group at the 7th position instead of a 2-methylpropyl group.

Uniqueness

7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one is unique due to the presence of the 2-methylpropyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity for certain biological targets compared to other naphthyridine derivatives.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C12H14N2O/c1-8(2)7-10-5-3-9-4-6-11(15)14-12(9)13-10/h3-6,8H,7H2,1-2H3,(H,13,14,15)

InChI Key

AQZVADXGNIAZGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C=C1)C=CC(=O)N2

Origin of Product

United States

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